molecular formula C15H12ClFN4O B14186484 6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-17-2

6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14186484
CAS No.: 917759-17-2
M. Wt: 318.73 g/mol
InChI Key: WCVAZJNLETUOAV-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine class. This compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, an ethoxy group on the pyrido ring, and an amine group on the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and 2-chloropyrimidine under basic conditions.

    Introduction of the ethoxy group: This step involves the ethoxylation of the pyrido ring using ethyl iodide in the presence of a base like potassium carbonate.

    Substitution reactions: The chloro and fluoro substituents are introduced on the phenyl ring through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Studies: The compound is used in studying the interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of related drugs.

    Industrial Applications: The compound is explored for its use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.

    4-Aminopyrrolo[2,3-d]pyrimidine: Investigated for its antitubercular activity.

    Pyrazolo[3,4-d]pyrimidine: Studied for its kinase inhibitory activity.

Uniqueness

6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. The presence of both chloro and fluoro substituents enhances its binding affinity and specificity compared to other similar compounds.

Properties

CAS No.

917759-17-2

Molecular Formula

C15H12ClFN4O

Molecular Weight

318.73 g/mol

IUPAC Name

6-(4-chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12ClFN4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)8-3-4-9(16)10(17)7-8/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

WCVAZJNLETUOAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)Cl)F)N

Origin of Product

United States

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